N-(Anthracen-2-YL)-2-methylprop-2-enamide
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Overview
Description
N-(Anthracen-2-YL)-2-methylprop-2-enamide is an organic compound that features an anthracene moiety attached to an amide group. Anthracene, a polycyclic aromatic hydrocarbon, is known for its photophysical properties and is commonly used in organic electronics and photochemistry. The compound’s structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Anthracen-2-YL)-2-methylprop-2-enamide typically involves the reaction of anthracene-2-amine with 2-methylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for a specified period to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Anthracen-2-YL)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2-yl-2-methylpropanamide.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Scientific Research Applications
N-(Anthracen-2-YL)-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA.
Mechanism of Action
The mechanism of action of N-(Anthracen-2-YL)-2-methylprop-2-enamide involves its interaction with molecular targets such as DNA. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and potentially leading to apoptosis in cancer cells . This interaction is facilitated by the planar structure of the anthracene ring, which allows it to fit snugly between the base pairs.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N-(Anthracen-2-YL)-2-methylprop-2-enamide is unique due to the presence of the amide group, which can participate in hydrogen bonding and other interactions that are not possible with purely hydrocarbon-based anthracene derivatives . This functional group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
624736-07-8 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
N-anthracen-2-yl-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H15NO/c1-12(2)18(20)19-17-8-7-15-9-13-5-3-4-6-14(13)10-16(15)11-17/h3-11H,1H2,2H3,(H,19,20) |
InChI Key |
FDFZXCZBCNBAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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